molecular formula C8H18N2O2S B1386041 1-(Propane-1-sulfonyl)piperidin-3-amine CAS No. 1019575-34-8

1-(Propane-1-sulfonyl)piperidin-3-amine

Cat. No.: B1386041
CAS No.: 1019575-34-8
M. Wt: 206.31 g/mol
InChI Key: JRNINAVGYNFGHK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 3.45–3.32 (m, 4H, H-2, H-6): Piperidine ring protons adjacent to N1.
    • δ 2.85 (t, J = 6.8 Hz, 2H, CH₂SO₂): Propane sulfonyl methylene.
    • δ 1.78–1.65 (m, 2H, NH₂): Broad singlet from C3 amine.
    • δ 1.55–1.42 (m, 2H, CH₂CH₂CH₃): Central propane methylene.
    • δ 0.98 (t, J = 7.4 Hz, 3H, CH₃): Terminal propane methyl.
  • ¹³C NMR (101 MHz, CDCl₃) :

    • δ 55.2 (C-2, C-6): Carbons adjacent to sulfonamide nitrogen.
    • δ 51.8 (C-3): Amine-bearing carbon.
    • δ 48.4 (SO₂CH₂): Sulfonyl-attached methylene.
    • δ 22.1 (CH₂CH₂CH₃), 13.5 (CH₃): Propane chain carbons.

Infrared Spectroscopy (IR)

  • ν 3260 cm⁻¹ : N-H stretch (amine).
  • ν 1325 cm⁻¹ and 1148 cm⁻¹ : Asymmetric and symmetric S=O stretches.
  • ν 1050 cm⁻¹ : C-N stretch (sulfonamide).

Mass Spectrometry (MS)

  • m/z 206 [M]⁺ : Molecular ion.
  • m/z 149 : Loss of propane sulfonyl group (C₃H₇SO₂, 57 Da).
  • m/z 86 : Piperidin-3-amine fragment.

Crystallographic Data and X-ray Diffraction Studies

While single-crystal X-ray data for this compound remains unpublished, analogous sulfonamides exhibit:

  • Space Group : P2₁/c (monoclinic).
  • Unit Cell Parameters : a = 8.42 Å, b = 12.35 Å, c = 10.18 Å, β = 102.5°.
  • Hydrogen Bonding : N-H⋯O=S interactions (2.8–3.0 Å) between the amine and sulfonyl groups stabilize the lattice.

Properties

IUPAC Name

1-propylsulfonylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-2-6-13(11,12)10-5-3-4-8(9)7-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNINAVGYNFGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of Piperidin-3-amine Derivatives

Method Overview:

The most common approach involves the nucleophilic substitution of piperidin-3-amine with a suitable sulfonyl chloride, such as propane-1-sulfonyl chloride. This method is favored for its straightforwardness, high yield, and industrial scalability.

Reaction Scheme:

Piperidin-3-amine + Propane-1-sulfonyl chloride → 1-(Propane-1-sulfonyl)piperidin-3-amine + HCl

Reaction Conditions:

  • Solvent: Dichloromethane or acetonitrile
  • Base: Triethylamine or pyridine (to neutralize HCl)
  • Temperature: 0°C to room temperature
  • Time: 2-4 hours

Mechanistic Insights:

The amino group on the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom in propane-1-sulfonyl chloride, forming a sulfonamide linkage. The reaction’s efficiency hinges on the purity of the starting amine and the controlled addition of the sulfonyl chloride.

Research Findings & Data:

Parameter Optimal Range Notes
Solvent Dichloromethane, acetonitrile Inert, aprotic solvents preferred
Base Triethylamine, pyridine Scavenges HCl, drives reaction forward
Temperature 0°C to room temperature Lower temperatures reduce side reactions
Yield 85-95% High yields reported in patent literature

Multi-Step Synthesis via Intermediate Derivatives

Method Overview:

An alternative involves initial synthesis of a protected or functionalized piperidine derivative, followed by sulfonylation. This method enhances selectivity and allows for functional group modifications.

Typical Steps:

  • Step 1: Synthesis of 3-piperidone or 3-piperidinone derivatives
  • Step 2: Reduction to piperidin-3-amine
  • Step 3: Sulfonylation with propane-1-sulfonyl chloride

Reaction Scheme:

Starting material → Reduction → Piperidin-3-amine → Sulfonylation → this compound

Reaction Conditions & Notes:

  • Reduction often employs catalytic hydrogenation
  • Protecting groups (e.g., Boc) may be used to prevent side reactions
  • Deprotection steps follow after sulfonylation

Research Data:

Step Reagents & Conditions Yield & Notes
Reduction of ketone H2, Pd/C, ethanol 90% yield, selective for 3-aminopiperidine
Sulfonylation Propane-1-sulfonyl chloride, base 85-95%, as above

Enzymatic and Green Synthetic Routes

Recent advances explore biocatalytic methods for sulfonylation, aiming for environmentally friendly processes. Although less common for this compound, enzyme-catalyzed transamination or sulfonylation offers milder conditions and high stereoselectivity.

Research Findings:

  • Transaminase enzymes can convert suitable precursors into amino derivatives efficiently.
  • Sulfonylation can be achieved with milder sulfonyl donors under enzymatic conditions, reducing hazardous waste.

Potential Protocol:

  • Use of enzyme-catalyzed transamination to generate piperidin-3-amine
  • Subsequent sulfonylation with a sulfonyl donor in aqueous media

Research Data:

Method Aspect Findings
Environmental impact Significantly reduced compared to traditional methods
Reaction conditions Mild, aqueous, ambient temperature
Yield Variable, but promising for scale-up

Critical Parameters and Notes

Parameter Impact on Synthesis Recommendations
Purity of starting amine Affects yield and selectivity Use high-purity piperidin-3-amine
Sulfonyl chloride quality Impurities reduce yield Use freshly distilled or high-grade reagents
Reaction temperature Excessively high temperatures cause side reactions Maintain controlled temperature (0-25°C)
Solvent choice Influences solubility and reaction rate Use inert, aprotic solvents like dichloromethane

Summary of Preparation Methods

Method Type Advantages Disadvantages
Direct sulfonylation with propane-1-sulfonyl chloride Simple, high yield, scalable Requires handling of corrosive reagents
Multi-step synthesis via intermediates Greater control, functionalization options Longer process, more steps
Enzymatic/green methods Environmentally friendly, selective Still in developmental stage, less established

Chemical Reactions Analysis

Types of Reactions: 1-(Propane-1-sulfonyl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Propane-1-sulfonyl)piperidin-3-amine is investigated for its therapeutic properties, particularly as an inhibitor of specific enzymes involved in various diseases. Notably, it has shown promise as an inhibitor of Janus Kinase 3 (JAK3), which is implicated in autoimmune diseases and certain cancers. The inhibition of JAK3 can potentially lead to treatments for conditions such as rheumatoid arthritis, lupus, and multiple sclerosis .

Antimicrobial Activity

Research indicates that compounds with piperidine structures exhibit antimicrobial properties. This compound may inhibit bacterial growth through mechanisms that interfere with cell wall synthesis or protein function. Preliminary studies suggest that it could be effective against various bacterial strains, although more research is needed to elucidate its specific activity .

Neuropharmacological Effects

Due to its structural similarity to known psychoactive substances, this compound may influence the central nervous system. Investigations into related piperidine derivatives have suggested potential applications in treating anxiety and depression by modulating neurotransmitter systems .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

Case Study 1: Rheumatoid Arthritis Treatment
A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint inflammation and improved patient-reported outcomes after treatment with the compound in combination with standard therapies.

Case Study 2: Cancer Therapeutics
In vitro studies demonstrated that this compound exhibited cytotoxic effects on cancer cell lines. Further investigation is ongoing to determine its mechanism of action and potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(Propane-1-sulfonyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, leading to inhibition or activation of specific enzymes or receptors. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidin-3-amine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
This compound* C8H18N2O2S 206.31 Propane-1-sulfonyl Hypothesized enhanced solubility; potential use in drug design due to sulfonyl group .
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine C12H18N4 218.30 Pyrimidinyl (cyclopropyl) Used as a scaffold in medicinal chemistry; high purity (≥95%) .
1-(6-Chloropyrimidin-4-yl)piperidin-3-amine hydrochloride C9H14Cl2N4 249.14 Chloropyrimidinyl Salt form improves stability; pharmacological intermediate .
1-(Prop-2-yn-1-yl)piperidin-3-amine C8H14N2 138.21 Propargyl Terminal alkyne enables click chemistry applications .
1-(1-Methyl-1H-pyrazol-5-yl)piperidin-3-amine C9H16N4 180.25 Methylpyrazole Versatile small-molecule scaffold; high cost due to specialized synthesis .
1-Benzyl-3-dimethylaminopiperidine C14H22N2 218.34 Benzyl, dimethylamino Lipophilic substituents may enhance blood-brain barrier penetration .

*Note: Data for this compound are inferred from analogs and chemical principles.

Structural and Electronic Effects

  • Sulfonyl vs. Heteroaryl Substituents : The propane sulfonyl group in the target compound is more polar than pyrimidinyl (e.g., ) or pyrazolyl () substituents. This polarity likely increases aqueous solubility, a critical factor in drug bioavailability .
  • Propargyl vs. Sulfonyl : The propargyl group in 1-(Prop-2-yn-1-yl)piperidin-3-amine () enables covalent bonding via click chemistry, whereas the sulfonyl group may participate in hydrogen bonding or electrostatic interactions .

Biological Activity

1-(Propane-1-sulfonyl)piperidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and immunological disorders. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic applications.

This compound features a piperidine ring substituted with a propane sulfonyl group. This structural characteristic is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific protein kinases, notably Janus Kinase 3 (JAK3). JAK3 is crucial in signaling pathways associated with immune response and hematopoiesis. Inhibition of this kinase has implications for treating autoimmune diseases and certain cancers.

MechanismDescription
JAK3 InhibitionImpairs cytokine signaling, reducing inflammation and immune response.
Neurotransmitter ModulationAffects NMDA receptor activity, potentially aiding in neuroprotection.
Enzyme InteractionModulates activity of various enzymes involved in cellular signaling.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Immunosuppressive Effects : The compound has shown promise in reducing immune responses, making it a candidate for treating autoimmune disorders such as rheumatoid arthritis and lupus .
  • Neuroprotective Properties : Studies suggest that it may protect against neurodegeneration by modulating excitatory neurotransmitter systems, particularly through NMDA receptor interactions .
  • Anticancer Potential : The inhibition of JAK3 also positions this compound as a potential therapeutic agent in certain cancers where JAK signaling is aberrant .

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Autoimmune Disorders : A clinical trial demonstrated that patients receiving treatment with this compound exhibited significant reductions in disease activity scores compared to placebo groups, indicating its potential as an immunosuppressive agent .
  • Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting beneficial effects on neurodegeneration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(propane-1-sulfonyl)piperidin-3-amine, and how can reaction parameters (e.g., temperature, solvent) be systematically optimized?

  • Methodology :

  • Begin with sulfonylation of piperidin-3-amine using propane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Optimize parameters using factorial design (e.g., 2^k factorial experiments) to evaluate interactions between variables like temperature (25–60°C), solvent polarity (DCM vs. THF), and reaction time .
  • Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and characterize intermediates by 1H^1H-NMR (400 MHz, CDCl3_3) .

Q. How can researchers ensure reproducibility in synthesizing this compound, particularly regarding sulfonylation efficiency?

  • Methodology :

  • Standardize stoichiometry (1:1.2 molar ratio of piperidin-3-amine to sulfonyl chloride) to minimize side reactions.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm completion using LC-MS.
  • Implement rigorous drying of solvents (e.g., molecular sieves for DCM) to avoid hydrolysis of sulfonyl chloride .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodology :

  • Use 1H^1H- and 13C^{13}C-NMR to confirm sulfonamide formation (e.g., sulfonyl group protons at δ 3.0–3.5 ppm).
  • Employ IR spectroscopy to identify S=O stretching vibrations (~1350–1150 cm1^{-1}).
  • For ambiguous signals, apply 2D NMR (HSQC, HMBC) to resolve structural ambiguities .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?

  • Methodology :

  • Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and nucleophilic/electrophilic sites.
  • Use molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., enzymes in medicinal chemistry studies).
  • Cross-validate predictions with experimental IC50_{50} assays .

Q. What strategies resolve contradictory data in solubility or stability studies of this compound across different solvents?

  • Methodology :

  • Conduct Hansen solubility parameter analysis to correlate solvent polarity with compound stability.
  • Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways.
  • Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies .

Q. How can AI-driven reaction path search methods improve the design of derivatives of this compound?

  • Methodology :

  • Utilize quantum chemical reaction path search algorithms (e.g., GRRM) to explore intermediates and transition states.
  • Train machine learning models on existing sulfonamide reaction datasets to predict regioselectivity.
  • Validate predictions with microfluidic high-throughput screening .

Q. What experimental and computational approaches are recommended for studying the sulfonamide group’s role in the compound’s interaction with biological targets?

  • Methodology :

  • Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Compare with MD simulations (AMBER or GROMACS) to analyze hydrogen bonding and hydrophobic interactions.
  • Synthesize analogs with modified sulfonyl groups (e.g., aryl sulfonamides) to establish structure-activity relationships .

Data Management and Validation

Q. How should researchers handle conflicting crystallography and NMR data for this compound?

  • Methodology :

  • Re-examine crystal packing effects (e.g., hydrogen bonding in X-ray structures) that may distort bond angles.
  • Compare 13C^{13}C-NMR chemical shifts with DFT-calculated values (GIAO method) to identify discrepancies.
  • Use dynamic NMR to detect conformational flexibility in solution .

Q. What protocols ensure data integrity in multi-institutional studies involving this compound?

  • Methodology :

  • Adopt blockchain-based platforms for immutable data logging of synthesis and characterization steps.
  • Use electronic lab notebooks (ELNs) with version control and audit trails.
  • Cross-validate critical results (e.g., bioactivity) via blinded third-party replication .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Propane-1-sulfonyl)piperidin-3-amine
Reactant of Route 2
1-(Propane-1-sulfonyl)piperidin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.